Fmoc-L-4,4'-Biphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

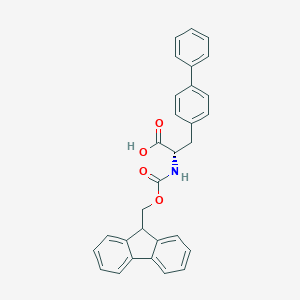

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des peptides

Fmoc-L-4,4'-Biphenylalanine est couramment utilisé dans la synthèse peptidique en phase solide (SPPS) en raison de son groupe protecteur Fmoc (9-fluorénylméthoxycarbonyle), qui permet une déprotection facile dans des conditions basiques douces sans affecter les autres chaînes latérales d'acides aminés. Ceci en fait un bloc de construction précieux pour la création de peptides complexes .

Revêtements antibiofilm

La recherche a montré que les dérivés de la Fmoc-phénylalanine peuvent être utilisés comme revêtements antibiofilm. Ces revêtements peuvent empêcher la formation de biofilms sur diverses surfaces, ce qui est crucial dans les milieux médicaux pour inhiber la croissance bactérienne et réduire le risque d'infections .

Formation d'hydrogel

La Fmoc-phénylalanine et ses dérivés ont la capacité de former des hydrogels, qui sont des réseaux de chaînes de polymères qui peuvent retenir l'eau. Ces hydrogels ont des applications potentielles dans les systèmes d'administration de médicaments et l'ingénierie tissulaire en raison de leur biocompatibilité et de leur capacité à imiter la matrice extracellulaire .

Activité antimicrobienne

À des concentrations plus élevées, les dérivés de la Fmoc-phénylalanine peuvent induire un stress oxydatif et osmotique chez les bactéries, conduisant à une perméabilisation de la membrane et à une altération de l'intégrité, tuant efficacement les bactéries Gram-positives. Cette activité antimicrobienne ouvre des possibilités pour des applications biomédicales telles que les pansements pour plaies et les revêtements pour dispositifs médicaux .

Mécanisme D'action

Target of Action

Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .

Mode of Action

Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .

Pharmacokinetics

It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel

Result of Action

The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, commonly referred to as Fmoc-L-Phe(4-biphenyl), is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound exhibits intriguing biological activities, particularly in the modulation of taste receptors and potential therapeutic implications in metabolic disorders.

The compound has a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₄ |

| Molecular Weight | 353.35 g/mol |

| CAS Number | 954147-35-4 |

| Purity | >98% (typically) |

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological assays and applications.

Modulation of Taste Perception

Research indicates that compounds similar to Fmoc-L-Phe(4-biphenyl) can act as modulators of taste perception by interacting with human type 2 taste receptors (hT2Rs). These receptors are involved in the detection of bitter compounds, which can influence dietary choices and metabolic responses. The ability of this compound to inhibit or activate specific taste receptors can be leveraged in developing agents aimed at altering taste perception, potentially aiding in obesity management and diabetes treatment .

Case Studies

- Taste Modulation Study : A study explored the effects of various bitter taste receptor antagonists, including compounds structurally related to Fmoc-L-Phe(4-biphenyl). Results indicated that these antagonists could significantly reduce bitter taste perception in human subjects, suggesting a pathway for developing new flavoring agents or appetite suppressants .

- Antimicrobial Activity Evaluation : In a comparative analysis of several amino acid derivatives, compounds with structural similarities to Fmoc-L-Phe(4-biphenyl) were tested against common bacterial strains. The findings revealed moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

Research Findings

Recent research has focused on synthesizing and characterizing amino acid derivatives for their biological activities. The following table summarizes key findings related to the biological activities of amino acid derivatives that include structural components similar to Fmoc-L-Phe(4-biphenyl):

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| Fmoc-L-Phe(4-biphenyl) | Taste modulation | Significant inhibition |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Antimicrobial | Higher than control |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Antioxidant | Moderate |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGACONKQRJFGX-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199110-64-0 |

Source

|

| Record name | Fmoc-L-4,4'-biphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.